molecular formula C7H4ClF2NO B13919986 2-(Difluoromethyl)pyridine-6-carbonyl chloride

2-(Difluoromethyl)pyridine-6-carbonyl chloride

Cat. No.: B13919986
M. Wt: 191.56 g/mol
InChI Key: UWOPPUCACWLCPT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-6-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group attached to the second position of the pyridine ring and a carbonyl chloride group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridine-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with phosgene or thionyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 2-(Difluoromethyl)pyridine-6-methanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like triethylamine, are used.

    Hydrolysis: Water or aqueous base solutions are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(Difluoromethyl)pyridine-6-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-6-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-6-carbonyl chloride
  • 2-(Chloromethyl)pyridine-6-carbonyl chloride
  • 2-(Bromomethyl)pyridine-6-carbonyl chloride

Uniqueness

2-(Difluoromethyl)pyridine-6-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects compared to other halomethyl derivatives. This can lead to differences in reactivity, stability, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

6-(difluoromethyl)pyridine-2-carbonyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-6(12)4-2-1-3-5(11-4)7(9)10/h1-3,7H

InChI Key

UWOPPUCACWLCPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(F)F

Origin of Product

United States

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